5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclocondensation reaction between a chalcone derivative and 5-aminotetrazole . The reaction conditions often include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using reagents such as organoboron compounds in Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and organoboron reagents to substitute the bromine atom with various aryl or heteroaryl groups.
Cyclocondensation: This reaction involves the use of chalcone derivatives and 5-aminotetrazole under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki–Miyaura cross-coupling can yield a variety of arylated pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for various enzymes and receptors.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-4,6-dichloropyrimidine: This compound shares a similar bromophenyl group but differs in the core structure and the presence of additional chlorine atoms.
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound has a similar pyrazolo[1,5-a]pyrimidine core but features a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its bromophenyl, chloro, and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF2N3/c1-7-12(16)14-19-10(8-2-4-9(15)5-3-8)6-11(13(17)18)21(14)20-7/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXWARLVJEQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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